CID 66545826
Description
CID 66545826 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of Citrus essential oil (CIEO) . Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) indicate a terpenoid backbone with hydroxyl and/or carbonyl functional groups, common in bioactive plant-derived compounds. This compound was isolated via vacuum distillation of CIEO, with its concentration varying across fractions (Figure 1C).
Properties
InChI |
InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKMFLZOHNUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C]C(=C1)C)C.[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
CID 66545826 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and methylated analogs (e.g., 30-methyl-oscillatoxin D, CID 185389) (Figure 1 in ). However, this compound differs in its terpenoid origin, whereas oscillatoxins are marine-derived polyketides .
Table 1: Structural Comparison of this compound and Analogues
Physicochemical Properties
This compound’s volatility and polarity align with other oxygenated terpenes, as evidenced by its elution profile in GC-MS (Figure 1B). Comparatively, brominated aromatic compounds like CID 737737 (CAS 7312-10-9) exhibit higher molecular weights (257.10 g/mol) and lower volatility due to halogenation . Synthetic cannabinoids (e.g., CID 53216313, CAS 1046861-20-4) show distinct logP values (2.15) and solubility profiles (0.24 mg/mL), influenced by boronic acid and halogen substituents .
Table 2: Physicochemical Properties
| Property | This compound | CID 737737 | CID 53216313 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250* | 257.10 | 235.27 |
| logP | ~2.5* | 2.15 | 2.15 |
| Solubility (mg/mL) | Low* | 0.24 | 0.24 |
| Volatility (GC-MS) | High | Moderate | Low |
*Estimated based on terpenoid analogs.
Functional and Pharmacological Differences
- In contrast, oscillatoxin derivatives exhibit potent cytotoxicity via protein phosphatase inhibition .
- Toxicity : Hexachlorocyclohexane isomers (e.g., CAS 27154-44-5) demonstrate neurotoxic effects due to chlorine substitution, whereas this compound’s toxicity profile remains uncharacterized .
- Metabolism: Synthetic cannabinoids (e.g., CID 53216313) undergo cytochrome P450-mediated oxidation, whereas terpenoids like this compound are metabolized via glucuronidation .
Q & A
Q. What strategies address ethical and data security challenges in this compound research?
- Methodological Answer :
- Anonymization : Encrypt sensitive data (e.g., patient-derived cell lines) using AES-256 protocols .
- Ethical Approvals : Obtain IRB clearance for studies involving human tissues, documenting informed consent processes .
- Secure Storage : Use institutional servers with role-based access controls for raw datasets .
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